H-Gly-Arg-Pna 2HCl

Vue d'ensemble

Description

H-Gly-Arg-Pna 2HCl belongs to the class of peptides that bind to 1,2 thrombin and can be quantified by colorimetric detection at 405 nm as a measure of thrombin activity .

Molecular Structure Analysis

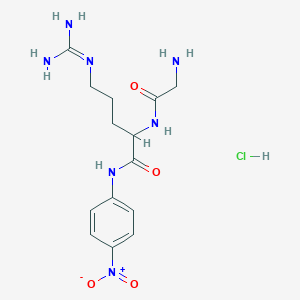

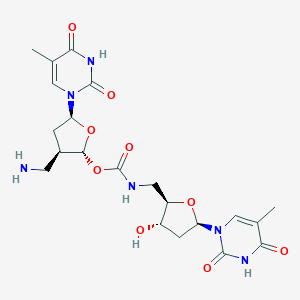

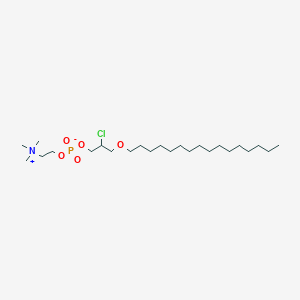

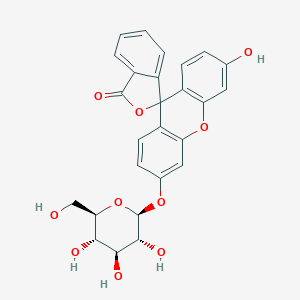

The molecular formula of H-Gly-Arg-Pna 2HCl is C14H23Cl2N7O4 . Its molecular weight is 424.3 g/mol . The IUPAC name for this compound is (2 S )-2- [ (2-aminoacetyl)amino]-5- (diaminomethylideneamino)- N - (4-nitrophenyl)pentanamide;dihydrochloride .

Chemical Reactions Analysis

H-Gly-Arg-Pna 2HCl is a substrate for thrombin. When thrombin cleaves the substrate, p-nitroanilide (pNA) is released, which can be quantified by colorimetric detection at 405 nm .

Physical And Chemical Properties Analysis

The molecular weight of H-Gly-Arg-Pna 2HCl is 424.3 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 423.1188576 g/mol and the monoisotopic mass is also 423.1188576 g/mol . The topological polar surface area is 194 Ų .

Applications De Recherche Scientifique

1. Use in Studying Serine Protease Specificity

H-Gly-Arg-Pna 2HCl is relevant in the study of peptide chromogenic substrates, especially in understanding the specificity of serine proteases. Researchers have utilized peptide chromogenic substrates like S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA, HCl) to evaluate the activity of enzymes like plasmin and trypsin against these substrates. This understanding is essential for kinetic and clinical studies of enzymes and their inhibitors (Mattler & Bang, 1977).

2. Role in MHC Class I Molecule Studies

In the context of immunology, H-Gly-Arg-Pna 2HCl-like peptides have been used to study the structure of major histocompatibility complex (MHC) class I molecules. Research involving the mouse H-2Kb molecule and a fragment of the vesicular stomatitis virus nuclear capsid protein, which is structurally similar to H-Gly-Arg-Pna 2HCl, has provided insights into peptide binding and T-cell receptor recognition (Zhang et al., 1992).

3. Contributions to PNA-Based Therapeutic Applications

Peptide Nucleic Acids (PNA), which includes structures like H-Gly-Arg-Pna 2HCl, are gaining attention for their potential in gene therapeutic interventions. Due to their higher biostability and strong hybridization affinity towards DNA and RNA, PNAs have been explored for various medical applications, especially in anti-cancer therapy. The unique properties of PNAs make them a promising approach for gene alteration (Montazersaheb et al., 2018).

Orientations Futures

While specific future directions for H-Gly-Arg-Pna 2HCl are not available, it’s worth noting that thrombin generation assays, which utilize similar substrates, are valuable tools in blood coagulation research . Despite advancements in this field, there are still technical challenges that preclude the widespread use of thrombin generation in clinical applications .

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O4.2ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNMBKCWESYUMR-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Arg-Pna 2HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)